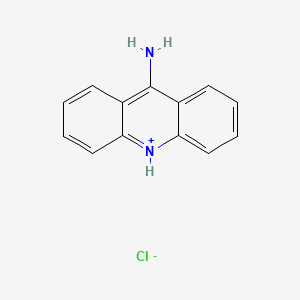

acridin-9-amine hydrochloride

描述

Aminacrine hydrochloride, also known as 9-aminoacridine hydrochloride, is a highly fluorescent anti-infective dye. It is used clinically as a topical antiseptic and experimentally as a mutagen due to its interaction with DNA. Additionally, it serves as an intracellular pH indicator .

准备方法

合成路线和反应条件

氨吖啶盐酸盐通过9-氨基吖啶与盐酸的反应合成。反应通常涉及将9-氨基吖啶溶解在合适的溶剂中,例如乙醇,然后加入盐酸以形成盐酸盐。 该反应在受控条件下进行以确保产品的纯度和产率 .

工业生产方法

在工业环境中,氨吖啶盐酸盐的生产涉及使用类似反应条件的大规模合成。 该工艺针对高产率和高纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和过滤以去除杂质 .

化学反应分析

反应类型

氨吖啶盐酸盐会发生各种化学反应,包括:

氧化: 氨吖啶盐酸盐可以被氧化形成相应的醌。

还原: 它可以被还原形成二氢衍生物。

取代: 该化合物可以发生取代反应,特别是在氨基上.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素或烷基化剂等试剂.

主要产物

科学研究应用

9-Aminoacridine and its derivatives have a wide range of applications, particularly in medicinal chemistry, due to their ability to interact with DNA and their antiproliferative and antimicrobial properties .

Medicinal Chemistry

- Anticancer Applications The 9-aminoacridine core is a structure of interest for medicinal chemistry and appears in many biologically active compounds, mostly in anticancer applications . Derivatives of 9-aminoacridine, such as amascrine and ledakrin, have been developed as cancer chemotherapeutics . These compounds exhibit antiproliferative properties and have been investigated as potential photoaffinity labels and fluorescent probes for the detection of cancer cells . Some 9-aminoacridine derivatives are being explored for the treatment of renal, ovarian, and breast cancer .

- Antimicrobial Applications 9-Aminoacridine hydrochloride is used in the treatment of infections of the vagina and exocervix, such as moniliasis and trichomonal vaginitis, and as a prophylactic agent . It is a potent antimicrobial agent effective against a wide range of microorganisms commonly found in septic wounds, with minimal tissue irritation . It has also been recommended for routine root canal irrigation and as an antiseptic in the management of maxillofacial abscesses .

- Antimalarial Applications 9-Aminoacridine derivatives, such as quinacrine, can intercalate into DNA and inhibit DNA transcription in parasites . 9-Anilinoacridines have good antimalarial activities and are potent parasite DNA topoisomerase II inhibitors .

- Other Applications N-Alkylated 9-aminoacridine analogs have shown to be potent inhibitors of prion disease in cultured neuroblastoma cells .

Scientific Research

- DNA Binding Studies N-substituted acridin-9-amines have been studied for their binding properties to DNA . Spectrophotometry and fluorescence spectroscopy have been used to determine the binding constants of acridin-9-amine/DNA complexes, exploring the relationships between structure and activity . The results indicate that these compounds intercalate into the double helix of native DNA .

- Fluorescent Probes 9-Aminoacridine derivatives have been investigated as fluorescent probes for the detection of cancer cells . Aminacrine is a highly fluorescent anti-infective dye used experimentally as a mutagen due to its interaction with DNA .

Preclinical Studies and Models

- Ehrlich Ascites Carcinoma Model A 9-aminoacridine derivative, N’-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ), has shown to induce growth inhibition of Ehrlich ascites carcinoma cells and has an antinociceptive effect in mice . This compound was evaluated for its toxicological, antitumor, and antinociceptive actions .

AHMA Derivatives 3-(9-acridinylamino)-5- hydroxymethyl aniline (AHMA) and its alkylcarbamate derivatives have been developed for clinical applications .

Synthesis and Preparation

- Synthetic Methods Novel 9-aminoacridine derivatives are prepared by simple “one-pot” synthetic approaches . Short and efficient methods for the rapid generation of new 9-aminoacridine core-based compounds enhance their availability for examination in biological systems . Four short and efficient methods for rapid derivatization of 9-aminoacridine scaffolds suitable for generation of new compounds for screening and pharmacological evaluation of new 9-aminoacridine-based drugs, particularly for treatment of cancer have been developed . These methods are: (i) reductive amination, (ii) nucleophilic aromatic substitution (SNAT), (iii) addition-elimination (AE), and (iv) solid phase synthesis (SPS) . These methods are preferably performed as one-pot derivatizations .

作用机制

氨吖啶盐酸盐通过与DNA结合发挥作用,引起移码突变。这种相互作用会破坏DNA的正常功能,导致它在实验环境中用作诱变剂。 该化合物的防腐性能是由于它能够破坏细菌细胞膜,导致细胞死亡 .

相似化合物的比较

类似化合物

氯喹盐酸盐: 另一种具有类似防腐和诱变特性的吖啶衍生物。

利凡诺: 一种用作防腐剂和生物染色剂的吖啶染料。

独特性

氨吖啶盐酸盐因其高荧光性和与DNA的强相互作用而独一无二,使其在遗传学研究和作为pH指示剂方面特别有用。 它引起移码突变的能力使其区别于其他类似化合物 .

生物活性

Acridin-9-amine hydrochloride, also known as 9-aminoacridine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C13H10N2·HCl

- Molecular Weight : 232.69 g/mol

- CAS Number : 52417-22-8

This compound exhibits its biological effects primarily through the following mechanisms:

- DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes. This property is particularly relevant in its anticancer and antimalarial activities .

- Topoisomerase Inhibition : It acts as a potent inhibitor of DNA topoisomerases, enzymes crucial for DNA unwinding during replication. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species Modulation : Acridin derivatives can influence levels of reactive oxygen species (ROS), which play a role in cancer progression and treatment responses .

Biological Activities

The compound has been studied for various biological activities, including:

- Anticancer Activity : this compound has shown promise in inhibiting tumor growth in various cancer models. It induces apoptosis and has been linked to modulation of key signaling pathways such as PI3K/AKT/mTOR and NF-κB .

| Study | Model | Effect |

|---|---|---|

| Gouveia et al., 2018 | Ehrlich ascites carcinoma | Induces growth inhibition |

| Silva et al., 2018 | Various cancer cell lines | Cytotoxic effects via apoptosis |

| Rupar et al., 2020 | Leukemia models | Topoisomerase II inhibition |

- Antimalarial Activity : The compound has demonstrated efficacy against malaria parasites by inhibiting their DNA transcription processes .

- Antinociceptive Effects : Recent studies indicate potential pain-relieving properties through interactions with the opioid system .

Case Studies

- Ehrlich Ascites Carcinoma Model :

- Topoisomerase II Poisoning :

Safety and Toxicology

While acridin derivatives are potent bioactive agents, their mutagenic potential necessitates careful evaluation. This compound has been classified as a mutagen and DNA modifier, which raises concerns regarding its long-term safety profile in therapeutic applications .

常见问题

Basic Research Questions

Q. How is acridin-9-amine hydrochloride chemically identified and characterized in research settings?

this compound (CAS 134-50-9) is characterized using a combination of analytical techniques:

- Spectroscopic methods : UV-Vis spectrophotometry to confirm absorbance maxima (e.g., λ~410 nm for acridine derivatives) .

- Chromatography : HPLC with C18 columns and mobile phases like phosphate buffer-methanol (70:30) for purity assessment, achieving linearity (r=0.9999) in calibration curves .

- Melting point analysis : Critical for verifying crystallinity (e.g., recrystallized from ethanol yields defined m.p. ranges) .

- CAS and molecular formula validation : Cross-referencing with databases like PubChem and ECHA for structural confirmation .

Q. What are the standard protocols for synthesizing and purifying this compound?

Synthesis typically involves:

- Microwave-assisted reactions : For efficient coupling of acridine cores with amine substituents under controlled temperature and pressure .

- TLC monitoring : Using solvent systems like pet ether:ethyl acetate (3:2) to track reaction progress .

- Purification : Neutralization with NaOH, washing with ice-cold water to remove unreacted reagents, and recrystallization from ethanol to achieve >95% purity .

- Yield optimization : Vacuum concentration of solvents to minimize product loss .

Q. What safety precautions are required when handling this compound in the laboratory?

Safety protocols align with OSHA and REACH guidelines:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use of fume hoods during synthesis to avoid inhalation of toxic vapors .

- Waste disposal : Segregation of acidic and organic waste, neutralization before disposal .

- Emergency procedures : Immediate rinsing with water for spills and access to SDS sheets .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of acridin-9-amine derivatives for therapeutic applications?

SAR studies involve:

- Substituent modification : Introducing bulky groups or long chains at the amine end to enhance Topo I/II inhibition potency (e.g., 6-chloro-2-methoxy-N-(4-methoxybenzyl)acridin-9-amine showed IC₅₀ = 0.61 μM in A549 lung cancer cells) .

- In vitro assays : Testing cytotoxicity via MTT assays and enzyme inhibition using purified Topoisomerases .

- Computational modeling : Molecular docking to predict binding affinities to DNA or enzyme active sites .

- Pharmacokinetic profiling : Assessing cellular uptake and intracellular concentration dynamics (e.g., HCQ analogs show 10–100× cellular accumulation) .

Q. What methodological approaches validate the quantification of this compound in complex matrices?

Validation follows ICH guidelines:

- Linearity : Calibration curves in 1–10 μg/mL range with R² ≥ 0.999 .

- Accuracy : Recovery rates (98–102%) via spiked samples .

- Precision : Intra-day and inter-day RSDs <2% .

- Specificity : HPLC-UV or HPTLC to distinguish from degradation products (e.g., 3D densitograms for peak resolution) .

| Parameter | Requirement | Example Data |

|---|---|---|

| Linearity (R²) | ≥0.999 | 0.9999 |

| Recovery (%) | 98–102 | 100.1% (low), 99.67% (medium) |

| RSD (%) | <2 | 1.2–1.3 |

Q. How do researchers address contradictions in acridin-9-amine's therapeutic efficacy versus toxicity profiles?

Strategies include:

- Dose-response studies : Establishing therapeutic windows (e.g., LD₅₀ = 150 mg/kg in mice via i.p. injection vs. effective anticancer doses <10 mg/kg) .

- Mutagenicity assays : Ames tests (Salmonella TA98) to assess genotoxicity risks; positive results require reformulation or delivery systems .

- Drug delivery optimization : Encapsulation in hydrogels or liposomes to reduce systemic toxicity (e.g., metformin hydrogels improved burn healing in vivo) .

- Comparative studies : Benchmarking against analogs (e.g., amsacrine) to balance efficacy and safety .

Q. What advanced experimental designs are used to evaluate this compound in drug delivery systems?

Key methodologies:

- Hydrogel incorporation : Using carbopol or chitosan matrices for sustained release; validated via Franz diffusion cells .

- In vivo models : Burn or tumor xenograft models in rodents to assess bioavailability and therapeutic outcomes .

- Stability testing : Forced degradation under heat/light to identify excipient compatibility .

- Viscosity modulation : Co-formulation with pyridoxine hydrochloride to enhance injectability .

属性

IUPAC Name |

acridin-10-ium-9-amine;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H2,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGPOQQGJVJDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)N.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-50-9 | |

| Record name | 9-Aminoacridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。